Product packaging for DL-threo-3-Hydroxyaspartic acid(Cat. No.:CAS No. 7298-99-9)

DL-threo-3-Hydroxyaspartic acid

Cat. No.: B3416318
CAS No.: 7298-99-9
M. Wt: 149.10 g/mol
InChI Key: YYLQUHNPNCGKJQ-LWMBPPNESA-N
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Description

Excitatory Amino Acid Transporter (EAAT) Inhibition

THA's primary mechanism of action is the inhibition of the five known subtypes of excitatory amino acid transporters: EAAT1, EAAT2, EAAT3, EAAT4, and EAAT5. medchemexpress.comsmolecule.comrndsystems.comtocris.commedchemexpress.com This inhibition disrupts the normal reuptake of glutamate (B1630785) from the synaptic cleft, leading to its accumulation and prolonged action on glutamate receptors.

DL-threo-beta-Hydroxyaspartic acid and its derivatives exhibit varying degrees of specificity and potency towards the different EAAT subtypes. For instance, the derivative DL-threo-beta-benzyloxyaspartate (DL-TBOA) is a potent, non-transportable blocker of EAAT1, EAAT2, and EAAT3. medchemexpress.comrndsystems.commedchemexpress.comnih.gov It also effectively inhibits EAAT4 and EAAT5. medchemexpress.comrndsystems.comtocris.commedchemexpress.com

Research has shown that DL-TBOA displays different inhibition constants (K_i) and half-maximal inhibitory concentrations (IC50) for various EAAT subtypes. For example, in studies using COS-1 cells, DL-TBOA inhibited human EAAT1 and EAAT2 with K_i values of 42 µM and 5.7 µM, respectively. medchemexpress.commedchemexpress.comnih.gov For EAAT4 and EAAT5, the K_i values were found to be 4.4 µM and 3.2 µM, respectively. medchemexpress.comrndsystems.comtocris.commedchemexpress.com Another study reported IC50 values of 96 µM and 31 µM for human EAAT1 and EAAT2 in COS-1 cells, respectively. caymanchem.comsmolecule.com

The L-enantiomer, L-threo-beta-Hydroxyaspartic acid, also acts as a potent inhibitor, with K_i values of 11, 19, and 14 µM for EAAT1, EAAT2, and EAAT3, respectively, in HEK293 cells. tocris.comrndsystems.commedchemexpress.com

Inhibitory Activity of DL-threo-beta-Hydroxyaspartic Acid and its Derivatives on EAAT Subtypes

CompoundEAAT SubtypeCell LineInhibition Constant (K_i) / IC50Reference
DL-TBOAEAAT1COS-1K_i = 42 µM medchemexpress.commedchemexpress.comnih.gov
DL-TBOAEAAT2COS-1K_i = 5.7 µM medchemexpress.commedchemexpress.comnih.gov
DL-TBOAEAAT4Xenopus oocytesK_i = 4.4 µM medchemexpress.comrndsystems.comtocris.commedchemexpress.com
DL-TBOAEAAT5Xenopus oocytesK_i = 3.2 µM medchemexpress.comrndsystems.comtocris.commedchemexpress.com
DL-threo-beta-Hydroxyaspartic acidEAAT1COS-1IC50 = 96 µM caymanchem.comsmolecule.com
DL-threo-beta-Hydroxyaspartic acidEAAT2COS-1IC50 = 31 µM caymanchem.comsmolecule.com
L-threo-beta-Hydroxyaspartic acidEAAT1HEK293K_i = 11 µM tocris.comrndsystems.commedchemexpress.com
L-threo-beta-Hydroxyaspartic acidEAAT2HEK293K_i = 19 µM tocris.comrndsystems.commedchemexpress.com
L-threo-beta-Hydroxyaspartic acidEAAT3HEK293K_i = 14 µM tocris.comrndsystems.commedchemexpress.com

DL-threo-beta-Hydroxyaspartic acid and its analogs generally act as competitive inhibitors of EAATs. smolecule.comnih.govtocris.comrndsystems.comnih.gov This means they bind to the same site on the transporter as the endogenous substrate, glutamate, thereby preventing glutamate from binding and being transported into the cell. nih.gov Electrophysiological studies have demonstrated that in the presence of DL-TBOA, the dose-response curve for glutamate is shifted to the right without a significant change in the maximum current, a hallmark of competitive inhibition. nih.gov

A key distinction among EAAT inhibitors is whether they are themselves transported by the EAATs. DL-threo-beta-Hydroxyaspartic acid is considered a transportable inhibitor for EAAT1-4. tocris.comrndsystems.comabcam.com This means that in addition to blocking glutamate uptake, THA itself can be taken up into the cell by the transporters. nih.gov This was demonstrated in studies where pre-accumulated THA was released from nerve terminals in a calcium-dependent manner, suggesting it acts as a "false transmitter". nih.gov

In contrast, derivatives like DL-TBOA are classified as non-transportable inhibitors for EAAT1, EAAT2, and EAAT3. medchemexpress.comrndsystems.comtocris.commedchemexpress.comnih.govnih.gov Electrophysiological recordings from oocytes expressing these transporters show that DL-TBOA does not induce the inward currents that are characteristic of substrate transport. nih.govnih.gov However, for EAAT4, while DL-TBOA acts as a non-transportable blocker, L-threo-beta-methoxyaspartate (L-TMOA), another derivative, is a competitive substrate, similar to THA. nih.gov Interestingly, for EAAT5, both DL-TBOA and L-TMOA act as non-transportable blockers. nih.govtocris.comrndsystems.com

Glutamatergic System Modulation

By inhibiting EAATs, DL-threo-beta-Hydroxyaspartic acid directly influences the glutamatergic system, which plays a central role in nearly all aspects of brain function.

The primary role of EAATs is to maintain low extracellular glutamate levels, preventing excitotoxicity and ensuring precise synaptic signaling. mdpi.com By blocking these transporters, DL-threo-beta-Hydroxyaspartic acid disrupts this delicate balance, leading to an accumulation of glutamate in the synaptic cleft. medchemexpress.comnih.gov This elevation of extracellular glutamate can have profound effects on synaptic transmission and plasticity. smolecule.com Studies have shown that blocking glutamate uptake with THA can potentiate the neurotoxic effects of synaptically released glutamate. nih.gov

The increased concentration and prolonged presence of glutamate in the synapse due to EAAT inhibition by DL-threo-beta-Hydroxyaspartic acid leads to enhanced activation of glutamate receptors, thereby increasing neuronal excitability. smolecule.commdpi.com This potentiation of excitatory responses has been observed in various neuronal preparations. smolecule.comabcam.com Furthermore, research indicates that THA can reduce the activation of NMDA receptors by glutamate in cultured neurons. nih.gov The intracerebroventricular administration of TBOA analogs has been shown to induce convulsive behaviors in mice, likely due to the accumulation of glutamate. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO5 B3416318 DL-threo-3-Hydroxyaspartic acid CAS No. 7298-99-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-2-amino-3-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLQUHNPNCGKJQ-LWMBPPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]([C@@H](C(=O)O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017241
Record name (2S,3S)-2-amino-3-hydroxybutanedioic acid
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Molecular Weight

149.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7298-99-9, 4294-45-5
Record name L-threo-3-Hydroxyaspartic acid
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Record name DL-threo-β-Hydroxyaspartic acid
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Record name Threo-3-hydroxy-DL-aspartic acid
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Record name beta-Hydroxy-L-aspartic acid, threo-
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Record name (2S,3S)-2-amino-3-hydroxybutanedioic acid
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Record name Threo-3-hydroxy-DL-aspartic acid
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Record name .BETA.-HYDROXY-L-ASPARTIC ACID, THREO-
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Mechanisms of Action and Molecular Interactions

Glutamatergic System Modulation

Role in Synaptic Transmission and Plasticity

DL-threo-beta-Hydroxyaspartic acid primarily exerts its influence on synaptic function through its potent interaction with excitatory amino acid transporters (EAATs). These transporters are critical for maintaining the fidelity of synaptic transmission by rapidly clearing the excitatory neurotransmitter glutamate (B1630785) from the synaptic cleft. nih.gov

Research has demonstrated that tHA acts as a competitive inhibitor of several subtypes of EAATs. nih.gov By binding to these transporters, tHA effectively blocks the reuptake of glutamate, leading to its accumulation in the synapse. This prolonged presence of glutamate can potentiate excitatory responses in neuronal cultures, a key aspect of synaptic plasticity. nih.gov The inhibitory activity of DL-threo-beta-Hydroxyaspartic acid on various EAAT subtypes is detailed in the table below.

Transporter SubtypeCell TypeMeasurementValue
human EAAT1COS-1 cellsIC5096 µM
human EAAT2COS-1 cellsIC5031 µM
EAAT4Xenopus oocytesKi0.6 µM
EAAT5Xenopus oocytesKi2.5 µM

Data sourced from multiple studies, providing a comparative view of the inhibitory potency of DL-threo-beta-Hydroxyaspartic acid on different excitatory amino acid transporters. ontosight.ai

While direct studies on the effect of tHA on long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory, are limited, the compound's ability to modulate glutamate levels suggests a potential role. Furthermore, studies on the related endogenous molecule, D-aspartate, have shown that increased levels in the hippocampus can enhance LTP, hinting at the possible, though not yet directly demonstrated, implications of altering aspartate-like compound concentrations on synaptic plasticity. nih.gov

Interactions with Related Biochemical Pathways

The impact of DL-threo-beta-Hydroxyaspartic acid extends beyond the synapse, influencing related biochemical pathways that are crucial for neuronal function and health.

Relationship with Glutamine Synthetase

The activity of tHA is intrinsically linked to the glutamate-glutamine cycle, a fundamental process for neurotransmitter recycling and ammonia (B1221849) detoxification in the brain. This cycle involves the uptake of glutamate by astrocytes via EAATs, followed by its conversion to glutamine by the enzyme glutamine synthetase. Glutamine is then transported back to neurons to be converted back into glutamate.

By inhibiting EAATs, DL-threo-beta-Hydroxyaspartic acid disrupts the initial step of this cycle, reducing the availability of glutamate within astrocytes. This, in turn, is expected to decrease the substrate available for glutamine synthetase, thereby indirectly affecting its rate of glutamine production. While direct studies on the effect of tHA on glutamine synthetase activity are not extensively documented, its role as an EAAT inhibitor logically implies a downstream consequence on this critical enzymatic pathway.

Connections to Metabolic Energy Pathways

The function of excitatory amino acid transporters is an energy-intensive process, relying on the electrochemical gradients maintained by the sodium-potassium pump (Na+/K+-ATPase), which consumes a significant amount of cellular ATP. By inhibiting the transport activity of EAATs, DL-threo-beta-Hydroxyaspartic acid can be inferred to have an impact on neuronal and astrocytic energy metabolism.

Furthermore, the glutamate taken up by astrocytes is not solely destined for the glutamate-glutamine cycle. A portion of it can be converted to α-ketoglutarate and enter the tricarboxylic acid (TCA) cycle, a central pathway for cellular energy production. Consequently, by limiting the astrocytic uptake of glutamate, tHA may indirectly influence the bioenergetic state of these glial cells.

Considerations of False Neurotransmitter Release Mechanisms

One of the most significant findings regarding the mechanism of action of DL-threo-beta-Hydroxyaspartic acid is its role as a "false neurotransmitter". nih.gov This concept describes a substance that can be taken up into presynaptic terminals and released in a manner similar to an endogenous neurotransmitter, but which does not elicit the same postsynaptic response.

A pivotal study demonstrated that tHA is a competitive substrate for high-affinity excitatory amino acid transporters and is actively accumulated in nerve terminals. nih.gov Upon depolarization, such as that caused by high potassium levels, this pre-accumulated tHA is released in a calcium-dependent manner, a hallmark of vesicular exocytosis. nih.gov

Biological and Physiological Implications

Neurobiological Consequences

Excitotoxic Effects and Neuroprotection Studies

DL-threo-beta-Hydroxyaspartic acid is widely utilized in experimental settings to induce excitotoxicity, a pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters like glutamate (B1630785). nih.govnih.gov By inhibiting glutamate transporters, the compound causes a sustained elevation of glutamate concentrations in the extracellular space, leading to the over-activation of glutamate receptors, particularly NMDA and AMPA receptors. nih.govresearchgate.net

This overstimulation triggers a significant influx of calcium ions (Ca²⁺) into the neurons. neurology.org While Ca²⁺ is a crucial second messenger, its excessive intracellular accumulation activates a host of detrimental enzymatic pathways. These pathways lead to the production of free radicals, mitochondrial dysfunction, and ultimately, neuronal damage and death. researchgate.netneurology.org Research has shown that chronic inhibition of glial glutamate transporters in organotypic spinal cord cultures with DL-threo-beta-Hydroxyaspartic acid results in slow motor neuron loss. neurology.org

Because of its reliable ability to initiate this toxic cascade, DL-threo-beta-Hydroxyaspartic acid serves as a critical tool in neuroprotection studies. Researchers use it to create an excitotoxic environment in vitro and in vivo. In these models, potential neuroprotective agents can be tested for their ability to prevent or mitigate the neuronal damage caused by the compound. For instance, studies have demonstrated that the motor neuron loss induced by glutamate uptake blockade can be prevented by AMPA receptor antagonists, highlighting specific pathways involved in the excitotoxic process. neurology.org

Modulation of Neuronal and Glial Glutamate Uptake

DL-threo-beta-Hydroxyaspartic acid functions as a potent competitive inhibitor of several subtypes of excitatory amino acid transporters (EAATs), which are present on both neurons and glial cells (specifically astrocytes). caymanchem.com These transporters are vital for maintaining low extracellular glutamate levels, thereby preventing excitotoxicity and ensuring precise synaptic signaling. nih.gov

The compound inhibits glutamate uptake across different EAAT subtypes with varying potencies. caymanchem.com For example, it inhibits glutamate uptake in cells expressing human EAAT1 (also known as GLAST) and EAAT2 (also known as GLT-1), the two primary glial transporters responsible for the majority of glutamate clearance in the brain. caymanchem.comneurology.org It also affects the neuronal transporter EAAC1 (EAAT3) and other subtypes like EAAT4 and EAAT5. caymanchem.comneurology.org The inhibitory action of DL-threo-beta-Hydroxyaspartic acid has been quantified in various experimental systems, providing valuable data on its interaction with these critical transporters. caymanchem.com This broad-spectrum inhibition of both neuronal and glial glutamate uptake makes it a powerful tool for studying the collective role of these transporters in synaptic function and pathology. neurology.org

Inhibitory Activity of DL-threo-beta-Hydroxyaspartic acid on Human Excitatory Amino Acid Transporters (EAATs)
Transporter SubtypeExpressed InInhibitory Value (IC₅₀/Kᵢ)Reference
EAAT1COS-1 cellsIC₅₀ = 96 µM caymanchem.com
EAAT2COS-1 cellsIC₅₀ = 31 µM caymanchem.com
EAAT4Xenopus oocytesKᵢ = 0.6 µM caymanchem.com
EAAT5Xenopus oocytesKᵢ = 2.5 µM caymanchem.com

Involvement in Neurological Disorders

The ability of DL-threo-beta-Hydroxyaspartic acid to disrupt glutamate homeostasis makes it a relevant compound for modeling pathological conditions where glutamate excitotoxicity is a suspected mechanism.

Research in Epilepsy Models

Epilepsy is characterized by recurrent seizures, which are periods of abnormal, excessive, or synchronous neuronal activity in the brain. nih.gov A fundamental theory of seizure generation involves an imbalance between excitatory and inhibitory signaling, with excessive glutamate activity playing a key role. nih.govnih.gov The clearance of synaptic glutamate by EAATs is a critical mechanism for preventing neuronal hyperexcitability. nih.govjneurosci.org

In experimental models, the pharmacological blockade of glutamate transporters is a recognized method for inducing seizures. jneurosci.org Research using glutamate transporter inhibitors, such as derivatives of DL-threo-beta-Hydroxyaspartic acid, has shown that blocking glutamate uptake can generate recurrent, NMDA receptor-mediated seizures in the developing neocortex. jneurosci.org By applying compounds like DL-THA, researchers can simulate the condition of impaired glutamate clearance observed in some forms of epilepsy. This allows for the study of the downstream consequences of transporter dysfunction and provides a platform to test the efficacy of anti-seizure medications that may target different aspects of the glutamatergic system. nih.govnih.gov

Studies in Amyotrophic Lateral Sclerosis (ALS)

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the death of motor neurons in the brain and spinal cord. nih.gov Glutamate-mediated excitotoxicity is one of the most established mechanisms implicated in the pathogenesis of ALS. nih.govnih.gov Evidence from ALS patients shows impaired glutamate uptake and a loss of the primary astrocytic glutamate transporter, EAAT2, in the motor cortex and spinal cord. nih.govnih.govneurology.org

DL-threo-beta-Hydroxyaspartic acid has been used specifically to model this aspect of ALS pathology. In organotypic cultures of spinal cord tissue, chronic inhibition of glutamate transport with this compound leads to the selective degeneration of motor neurons, mimicking a key feature of the disease. neurology.org These experimental models are crucial for investigating the specific vulnerability of motor neurons to excitotoxic insults and for exploring therapeutic strategies aimed at either restoring glutamate transporter function or blocking downstream excitotoxic pathways. researchgate.netneurology.org

Implications for Other Neurodegenerative Conditions

The principle of excitotoxicity is not limited to ALS and epilepsy; it is considered a common pathological pathway in a variety of other neurodegenerative disorders, including Huntington's disease and ischemic brain injury following a stroke. nih.gov In many of these conditions, a failure of cellular energy metabolism can render neurons more vulnerable to glutamate's toxic effects, a concept known as secondary excitotoxicity. researchgate.net

Dysfunction of glutamate transporters has been identified as a feature in several of these diseases. nih.gov Therefore, DL-threo-beta-Hydroxyaspartic acid serves as a valuable pharmacological tool to probe the role of impaired glutamate clearance across a spectrum of neurodegenerative models. By inducing a state of excitotoxicity, it allows researchers to dissect the molecular cascades that lead to cell death and to identify potential therapeutic targets that may be broadly applicable to multiple neurodegenerative diseases. nih.govresearchgate.net

Role in Pain Modulation Research

The investigation of DL-threo-beta-Hydroxyaspartic acid has provided valuable insights into the complex mechanisms of pain transmission and modulation at the spinal level. Its ability to interact with glutamate transporters has made it a key pharmacological tool in this area of study.

Research has demonstrated that DL-threo-beta-Hydroxyaspartic acid functions as an inhibitor of excitatory amino acid transporters (EAATs). caymanchem.com These transporters are crucial for clearing glutamate from the synaptic cleft, thereby maintaining normal sensory transmission. nih.gov The inhibition of these transporters in the spinal cord by DL-threo-beta-Hydroxyaspartic acid has been shown to produce analgesic effects in inflammatory pain models. nih.govnih.gov

Specifically, intrathecal administration of DL-threo-beta-Hydroxyaspartic acid has been observed to reduce pain behaviors in the second phase of the formalin test in rats. caymanchem.comnih.gov The formalin test is a widely used model of persistent pain. Furthermore, this compound has been shown to alleviate thermal hyperalgesia induced by Complete Freund's Adjuvant (CFA), another model of inflammatory pain. nih.govnih.gov

It is noteworthy that the effect of spinal glutamate transporter inhibition appears to be state-dependent. Under normal conditions, blocking these transporters can lead to spontaneous pain-like behaviors and an increased sensitivity to stimuli. nih.gov However, in pathological pain states, such as inflammation, the same intervention can produce antinociceptive effects. nih.gov

Studies have also explored the potential for DL-threo-beta-hydroxyaspartate to act as a "false transmitter." It can be taken up by nerve terminals and released upon stimulation, potentially competing with the release of endogenous excitatory amino acids like aspartate. nih.gov

The inhibitory activity of DL-threo-beta-Hydroxyaspartic acid has been quantified against various human EAAT subtypes, as detailed in the table below.

Transporter SubtypeInhibitory Activity (IC₅₀/Kᵢ)Cell System
human EAAT1IC₅₀ = 96 µMCOS-1 cells
human EAAT2IC₅₀ = 31 µMCOS-1 cells
EAAT4Kᵢ = 0.6 µMXenopus oocytes
EAAT5Kᵢ = 2.5 µMXenopus oocytes

Data sourced from Cayman Chemical product information, citing research by Shimamoto et al. (1998) and Shigeri et al. (2001). caymanchem.com

Stereochemistry and Structure Activity Relationships in Biological Contexts

Importance of Diastereoisomerism (threo and erythro)

Beta-hydroxyaspartic acid possesses two chiral centers, which gives rise to four distinct stereoisomers: L-threo, D-threo, L-erythro, and D-erythro. wikipedia.org These diastereomers (threo and erythro) differ in the relative configuration of the hydroxyl (-OH) and carboxyl (-COOH) groups. Nuclear magnetic resonance studies have indicated that the threo isomer predominantly exists in a conformation where the carboxyl groups are positioned anti to each other, whereas the erythro isomer favors a conformation with gauche carboxyl groups. researchgate.net

This structural difference, known as diastereoisomerism, is crucial for biological activity. The specific spatial arrangement of atoms determines how the molecule interacts with enzyme active sites and transporter binding pockets. For instance, the enzyme D-threo-3-hydroxyaspartate dehydratase, isolated from the bacterium Delftia sp. HT23, demonstrates high stereospecificity. It actively catalyzes the dehydration of D-threo-3-hydroxyaspartate and L-erythro-3-hydroxyaspartate, but D-erythro-3-hydroxyaspartate acts as an inhibitor of the enzyme. researchgate.net This highlights that even a change in the configuration at one chiral center can switch a molecule from a substrate to an inhibitor. Similarly, the diastereoisomers of beta-hydroxyaspartic acid have been shown to function as antagonists of aspartic acid in various bacteria, underscoring the biological importance of their distinct stereochemistry. nih.gov The synthesis and separation of these specific diastereoisomers are therefore essential for pharmacological research. nih.gov

Functional Divergence of L- and D- Stereoisomers

The L- and D-enantiomers of threo-beta-hydroxyaspartic acid exhibit markedly different biological roles. The L-threo isomer is primarily recognized for its activity in the central nervous system, while the D-threo isomer is found as a structural component in certain natural products.

L-threo-beta-hydroxyaspartic acid, specifically the (2S,3S) configuration, is a potent competitive inhibitor of excitatory amino acid transporters (EAATs), which are responsible for clearing glutamate (B1630785) from the synaptic cleft. ontosight.airndsystems.com It acts as a transportable inhibitor for EAAT1, EAAT2, EAAT3, and EAAT4, but as a non-transportable inhibitor for EAAT5. rndsystems.comabcam.com Its ability to inhibit glutamate uptake potentiates the excitatory signals of glutamate and L-aspartate. rndsystems.comabcam.com This property makes L-threo-beta-hydroxyaspartic acid a valuable tool in neuroscience research for studying neurotransmitter transport mechanisms. ontosight.ai

In contrast, D-threo-3-hydroxyaspartate has been identified as a constituent of ornibactins, a family of siderophores (iron-chelating compounds) produced by some bacteria. wikipedia.org Furthermore, enzymatic processes in nature can interconvert these isomers; for example, the hydroxylation of L-aspartate can produce L-threo-β-hydroxy-L-aspartate, which can then be converted by an epimerase enzyme into D-threo-β-hydroxy-D-aspartate. researchgate.net This suggests distinct metabolic pathways and functions for the D- and L-forms.

Table 1: Functional Roles of threo-beta-Hydroxyaspartic Acid Stereoisomers
StereoisomerPrimary Biological RoleMechanism/ContextReference
L-threo-beta-Hydroxyaspartic acidInhibitor of Excitatory Amino Acid Transporters (EAATs)Acts as a competitive, transportable inhibitor of EAAT1-4 and a non-transportable inhibitor of EAAT5. rndsystems.comabcam.com
D-threo-beta-Hydroxyaspartic acidComponent of SiderophoresFound as a structural part of the siderophore ornibactin. wikipedia.org

Structural Determinants for EAAT Inhibitory Activity

The efficacy of threo-beta-hydroxyaspartic acid and its derivatives as EAAT inhibitors is governed by precise structural features. The core amino acid structure, the presence and orientation of the beta-hydroxyl group, and the nature of any substituents are all critical for interaction with the transporter proteins.

Influence of Substituents on Blocker Characteristics

The parent compound, DL-threo-beta-hydroxyaspartic acid (THA), is a substrate for most EAATs, meaning it is a competitive inhibitor that is also transported into the cell. nih.gov However, modifying its structure by adding substituents to the beta-hydroxyl group can convert it from a transportable substrate into a non-transportable blocker.

A key example is the derivative DL-threo-beta-benzyloxyaspartate (TBOA), which has a bulky benzyloxy group attached to the beta-carbon. This structural modification prevents the transporter from completing its translocation cycle, effectively blocking it without being transported itself. nih.govresearchgate.net TBOA is a potent, non-transportable blocker for EAAT1, EAAT2, and EAAT3. nih.gov Other derivatives with large aromatic groups, such as DL-threo-beta-benzoyloxyaspartate, also act as blockers rather than substrates. nih.gov In contrast, a smaller substituent, as seen in L-threo-beta-methoxyaspartate (L-TMOA), results in mixed activity: it is a blocker for EAAT2 but remains a substrate for EAAT1 and EAAT3. nih.gov This demonstrates that the size and chemical nature of the substituent on the beta-hydroxyl group are critical determinants of whether a compound will be a substrate or a blocker for a specific EAAT subtype.

Table 2: Effect of Substituents on the Activity of threo-beta-Hydroxyaspartic Acid Derivatives at EAATs
CompoundSubstituent at β-OHActivity at EAAT1/3Activity at EAAT2Activity at EAAT4Activity at EAAT5Reference
DL-threo-beta-Hydroxyaspartic acid (THA)-OH (hydroxyl)Substrate (transportable inhibitor)Substrate (transportable inhibitor)SubstrateBlocker nih.govnih.gov
DL-threo-beta-Benzyloxyaspartate (TBOA)-OCH₂C₆H₅ (benzyloxy)Blocker (non-transportable)Blocker (non-transportable)Blocker (non-transportable)Blocker nih.gov
L-threo-beta-Methoxyaspartate (L-TMOA)-OCH₃ (methoxy)SubstrateBlockerSubstrateBlocker nih.gov

Stereochemical Requirements for Transporter Interaction

The specific stereochemistry of beta-hydroxyaspartic acid is paramount for its interaction with EAATs. The threo configuration is strongly preferred over the erythro configuration for potent inhibition. This preference indicates that the relative orientation of the amino, carboxyl, and hydroxyl groups in the threo isomer allows for an optimal fit within the binding site of the transporter.

Specifically, the L-(-)-threo isomer ((2S,3S) configuration) is the most potent inhibitor of the EAATs. ontosight.airndsystems.com This enantiomer shows high affinity for several EAAT subtypes, with reported Ki values of 11 µM, 19 µM, and 14 µM for human EAAT1, EAAT2, and EAAT3, respectively. rndsystems.com The D-isomer and the erythro-diastereomers are significantly less active. This strict stereochemical requirement suggests that the transporter's binding pocket has a precisely defined architecture that complements the specific three-dimensional structure of the L-threo isomer, allowing for the necessary molecular interactions, such as hydrogen bonding, that lead to potent inhibition.

Advanced Synthetic Methodologies and Biocatalysis

Chemical Synthesis Approaches

The chemical synthesis of DL-threo-beta-hydroxyaspartic acid, a non-proteinogenic amino acid, has been approached through various methodologies, focusing on stereocontrol and the introduction of protecting groups for further applications in peptide synthesis.

Stereospecific Syntheses and Diastereomeric Control

The stereospecific synthesis of the threo and erythro isomers of β-hydroxy-DL-aspartic acid has been achieved through the reaction of trans- and cis-epoxysuccinic acid, respectively, with benzylamine, followed by catalytic hydrogenolysis of the N-benzyl derivatives. researchgate.net This method provides a direct route to the specific diastereomers. Nuclear magnetic resonance (NMR) studies have indicated that the threo isomer predominantly exists in a conformation with anti-carboxyl groups, while the erythro isomer favors a conformation with gauche carboxyl functions. researchgate.net

Another significant approach is the Sharpless asymmetric aminohydroxylation, which is a key method for the stereoselective synthesis of vicinal amino alcohols like DL-threo-beta-hydroxyaspartic acid. smolecule.com This osmium-catalyzed reaction transforms alkenes into the desired products with high control over the stereochemistry. smolecule.com Furthermore, stereoselective hydroxylation of an enolate derived from L-aspartic acid has been accomplished using (+)-(camphorylsulfonyl)oxaziridine (CSO), achieving a diastereomeric ratio of up to 10:1. uwa.edu.au The use of the opposite chirality oxaziridine, (–)-CSO, allowed for the synthesis of the other diastereomer. uwa.edu.au The configuration of the newly formed stereocenter can be confirmed through analysis of coupling constants and Nuclear Overhauser Effect (NOE) in cyclic carbamate (B1207046) derivatives. uwa.edu.au

The control of diastereomeric outcomes is also influenced by the choice of activators and phosphate (B84403) protecting groups during the synthesis of related oligonucleotide phosphorothioates. nih.gov

Development of Orthogonally Protected Derivatives

The synthesis of orthogonally protected derivatives of β-hydroxyaspartic acid is crucial for their incorporation into peptides using solid-phase peptide synthesis (SPPS). uwa.edu.aunih.govacs.org These derivatives allow for selective deprotection of functional groups, enabling the formation of cyclic or branched peptides. sigmaaldrich.com

A variety of protecting groups that can be removed under mild and specific conditions have been developed. uwa.edu.ausigmaaldrich.com For instance, the trityl, benzyl, and tert-butyl groups can be selectively removed. uwa.edu.au An efficient synthesis of orthogonally protected L-threo-β-hydroxyasparagine starting from L-aspartic acid has been reported. nih.gov This method involves an iodocyclization to form an oxazoline (B21484) dicarboxylate intermediate, which is then hydrolyzed to L-threo-β-hydroxyaspartic acid. nih.gov This free amino acid can then be converted into various orthogonally protected asparagine derivatives on a multigram scale. nih.gov

A general protocol for synthesizing Nα-Fmoc protected L-threo-β-hydroxyaspartic acid derivatives compatible with Fmoc-SPPS has also been established. nih.gov This approach involves the resolution of a racemic mixture of DL-threo-β-hydroxyaspartic acid, followed by selective orthogonal protection. nih.gov This allows for the coupling of the amino acid via either its α- or β-carboxylic group. nih.gov

Table 1: Protecting Groups in the Synthesis of β-Hydroxyaspartic Acid Derivatives
Protecting GroupAbbreviationRemoval ConditionsStabilityReference
FluorenylmethyloxycarbonylFmocPiperidineStable to mild acid nih.gov
tert-ButoxycarbonylBocTrifluoroacetic acid (TFA)Stable to piperidine uwa.edu.au
BenzylBnCatalytic HydrogenolysisStable to mild acid and base uwa.edu.au
TritylTrtMild acidStable to catalytic hydrogenolysis and base uwa.edu.au
AllylAllPd(PPh3)4Stable to TFA, piperidine sigmaaldrich.com
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDdeHydrazineStable to TFA, piperidine sigmaaldrich.com

Biocatalytic and Enzymatic Production

Biocatalytic methods offer a highly selective and environmentally friendly alternative to chemical synthesis for producing β-hydroxy-α-amino acids. nih.gov These methods often utilize enzymes or whole microbial cells to achieve high regio- and stereoselectivity. nih.govmdpi.com

Microbial Hydroxylase and Hydrolase Systems

Microbial enzymes, particularly hydroxylases and hydrolases, have been successfully employed for the synthesis of L-threo-3-hydroxyaspartic acid (L-THA). mdpi.comnih.gov Asparagine hydroxylase (AsnO) from Streptomyces coelicolor and its homolog SCO2693 can hydroxylate L-asparagine, which is then hydrolyzed by an asparaginase (B612624) to yield L-THA. nih.gov While direct hydroxylation of L-aspartic acid by mutants of these enzymes (AsnO-D241N and SCO2693-D246N) is possible, the yields are low. nih.gov The wild-type enzymes are more stable and efficient for this two-step process. nih.gov

The hydroxylation of aspartic acid residues in certain proteins is catalyzed by 2-oxoglutarate-dependent dioxygenases, which are found in organisms like rat liver microsomes. nih.gov Additionally, a 2-oxoglutarate-dependent hydroxylase from Sulfobacillus thermotolerans has been shown to catalyze the threo-β-selective hydroxylation of L-histidine and L-glutamine, demonstrating the potential of this class of enzymes for producing β-hydroxy-α-amino acids. nih.gov

Engineered Microbial Cell Factories for De Novo Production

Metabolic engineering has enabled the development of microbial cell factories, such as Escherichia coli, for the de novo production of L-THA from simple carbon sources like glucose. nih.gov This approach circumvents the need for expensive substrates like L-aspartic acid or L-asparagine. nih.gov

The process involves the heterologous expression of the asnO gene encoding asparagine hydroxylase from Streptomyces coelicolor in E. coli. nih.gov To increase the production of L-THA, the metabolic pathway is further engineered by overexpressing genes such as aspC (aspartate aminotransferase) and asnB (asparagine synthase) to boost the precursor pool. nih.gov Further enhancements have been achieved by overexpressing the aspartase gene (aspA) and knocking out the aspartate kinase III gene (lysC) to increase the availability of L-aspartic acid. nih.gov Through these strategies, a significant increase in L-THA titer has been demonstrated, with fed-batch fermentation yielding up to 2.87 g/L. nih.gov

Microbial cell factories, often utilizing robust hosts like Pichia pastoris or Yarrowia lipolytica, are increasingly being developed for the production of various high-value chemicals, including biopolymers and pharmaceutical intermediates. researcher.lifemdpi.comd-nb.infoscienceopen.com

Table 2: Engineered E. coli Strains for L-THA Production
Strain IDGenetic ModificationL-THA Titer (mg/L) in Shake FlaskReference
Initial StrainHeterologous expression of asnO49.9 nih.gov
Engineered StrainOverexpression of aspC and asnB90.84 nih.gov
Optimized StrainOverexpression of aspA, knockout of lysC278.3 nih.gov
Fed-batch FermentationOptimized strain under fed-batch conditions2870 nih.gov

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution is a common strategy to obtain enantiomerically pure forms of amino acids from racemic mixtures. nih.govnih.govmdpi.com This technique relies on the stereoselectivity of enzymes, such as lipases and hydrolases, to preferentially react with one enantiomer, allowing for the separation of the two. nih.govmdpi.comscielo.brresearchgate.net

For β-hydroxyaspartic acid, a racemic mixture can be resolved using enzymes. For example, a method was developed to produce L-erythro-β-hydroxyasparagine by first synthesizing a racemic mixture of β-hydroxyaspartic acid and then using mouse serine racemase to selectively decompose the D-isomer. nih.gov Similarly, D-erythro-β-hydroxyaspartate dehydratase from Pseudomonas sp. has been used for the optical resolution of D- and L-β-hydroxyaspartic acid. nih.gov

The efficiency of enzymatic resolution is often quantified by the enantiomeric excess (ee) of the product and the substrate, as well as the enantioselectivity (E-value) of the enzyme. mdpi.com Various lipases, such as those from Candida antarctica and Candida rugosa, are commonly used for the kinetic resolution of racemic alcohols and esters through enantioselective acylation or hydrolysis. nih.govmdpi.comresearchgate.net

Substrate Stereospecificity of D-threo-3-Hydroxyaspartate Dehydratase

D-threo-3-Hydroxyaspartate dehydratase (D-THA DH) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that demonstrates notable substrate stereospecificity, making it a valuable biocatalyst for the synthesis of optically pure stereoisomers of 3-hydroxyaspartic acid. nih.gov Isolated from the soil bacterium Delftia sp. HT23, this enzyme is classified as a fold-type III PLP-dependent enzyme. nih.govnih.gov It is the first prokaryotic dehydratase identified within this family and the first known enzyme to act on D-threo-3-hydroxyaspartate (D-THA). nih.gov

The enzyme exhibits dehydratase activity towards specific stereoisomers of 3-hydroxyaspartate, primarily catalyzing the dehydration of D-threo-3-hydroxyaspartate (D-THA) and L-erythro-3-hydroxyaspartate (L-EHA). nih.govnih.gov It also shows activity towards L-threo-3-hydroxyaspartate and D-serine. nih.gov A key aspect of its catalytic function is its dependence on divalent cations, such as Mn2+, Co2+, and Ni2+, for activation. nih.gov Site-directed mutagenesis studies have identified lysine-43 as a crucial residue for PLP binding and the catalytic mechanism. nih.gov

The substrate specificity of D-THA DH has been elucidated through structural studies of the enzyme in complex with various ligands. nih.gov Crystal structure analysis has revealed that the orientation of the hydroxyl group at the beta-carbon (Cβ-OH) within the active site is the determining factor for substrate recognition and catalysis. nih.govrcsb.org For catalysis to occur, the spatial arrangement of the substrate's Cβ-OH must be compatible with the 3R configuration, allowing for metal-assisted elimination of the hydroxyl group. nih.gov In the case of the substrate L-EHA, its Cβ-OH group is positioned close to the active-site Mg2+, facilitating catalysis. nih.govrcsb.org Conversely, for the inhibitor D-erythro-3-hydroxyaspartate (D-EHA), the Cβ-OH group is bound at a distance from the Mg2+, preventing the reaction. nih.govrcsb.org

This high stereospecificity allows for the enzymatic resolution of racemic mixtures of 3-hydroxyaspartate. nih.gov For instance, purified D-THA DH can be used to produce optically pure L-threo-3-hydroxyaspartate (L-THA) and D-erythro-3-hydroxyaspartate (D-EHA) from their respective racemic mixtures, DL-threo-3-hydroxyaspartate (DL-THA) and DL-erythro-3-hydroxyaspartate (DL-EHA). nih.govrcsb.org This process can yield products with over 99% enantiomeric excess. nih.gov

Table 1: Substrate and Inhibitor Specificity of D-threo-3-Hydroxyaspartate Dehydratase from Delftia sp. HT23

CompoundStereoisomerRole
3-HydroxyaspartateD-threoSubstrate
3-HydroxyaspartateL-erythroSubstrate
3-HydroxyaspartateL-threoSubstrate
3-HydroxyaspartateD-erythroInhibitor
SerineD-SerineSubstrate

Role of 2-Oxoglutarate-Dependent Hydroxylases

2-Oxoglutarate-dependent hydroxylases, a large superfamily of non-heme iron(II)-containing enzymes, play a significant role in the biocatalytic synthesis of hydroxylated amino acids, including derivatives of aspartic acid. researchgate.netnih.govnih.gov These enzymes utilize molecular oxygen and 2-oxoglutarate as co-substrates to catalyze the hydroxylation of a primary substrate, yielding the hydroxylated product, succinate, and carbon dioxide. nih.gov The catalytic mechanism involves the formation of a highly reactive Fe(IV)-oxo intermediate that is responsible for the hydroxylation reaction. psu.edu

In the context of producing hydroxyaspartic acid, several 2-oxoglutarate-dependent hydroxylases have been identified and utilized. A notable strategy involves the hydroxylation of L-asparagine, followed by hydrolysis to yield L-threo-3-hydroxyaspartic acid (L-THA). smolecule.comasm.org Wild-type asparagine hydroxylases, such as AsnO and its homolog SCO2693 from Streptomyces coelicolor, have been effectively used in this two-step, one-pot bioconversion. smolecule.comasm.org This method has been optimized by using asparaginase-deficient Escherichia coli as a host for expressing the asparagine hydroxylase, achieving high yields of L-THA from L-asparagine. smolecule.com While engineered mutants of these enzymes (AsnO-D241N and SCO2693-D246N) can directly hydroxylate L-aspartic acid, the yields are significantly lower. asm.org

Other 2-oxoglutarate-dependent hydroxylases have also been characterized for their ability to produce β-hydroxy-α-amino acids. For example, an L-histidine/L-glutamine threo-β-hydroxylase (AEP14369) from Sulfobacillus thermotolerans has been shown to be effective for the preparative-scale production of threo-β-hydroxy-L-histidine and threo-β-hydroxy-L-glutamine. nih.gov Furthermore, the nonheme Fe(II)/α-ketoglutarate-dependent β-hydroxylase GlmD, found in Schlegelella brevitalea, catalyzes the hydroxylation of L-aspartic acid to primarily form threo-β-hydroxy-L-aspartic acid on a thiolation domain. researchgate.net This is a key step in the biosynthesis of glidomides, a class of lipoheptapeptides. researchgate.net

The diverse range of reactions catalyzed by 2-oxoglutarate-dependent oxygenases, which includes not only hydroxylation but also halogenation, epimerization, and desaturation, underscores their versatility and potential for industrial applications in synthesizing valuable chiral building blocks and complex natural products. nih.govmdpi.com

Table 2: Examples of 2-Oxoglutarate-Dependent Hydroxylases in the Synthesis of Hydroxylated Amino Acids

EnzymeSource OrganismSubstrate(s)Product(s)
Asparagine Hydroxylase (AsnO, SCO2693)Streptomyces coelicolorL-Asparagine, 2-Oxoglutarate, O23-Hydroxyasparagine (B232136), Succinate, CO2
L-His/L-Gln threo-β-hydroxylase (AEP14369)Sulfobacillus thermotoleransL-Histidine/L-Glutamine, 2-Oxoglutarate, O2threo-β-Hydroxy-L-histidine/threo-β-Hydroxy-L-glutamine, Succinate, CO2
β-hydroxylase (GlmD)Schlegelella brevitaleaL-Aspartic acid, 2-Oxoglutarate, O2threo-β-Hydroxy-L-aspartic acid, Succinate, CO2

Occurrence, Biosynthesis, and Ecological Significance

Natural Occurrence in Microorganisms and Fungi

Beta-Hydroxyaspartic acid (β-OH-Asp) is a non-proteinogenic amino acid found in various natural products, particularly those synthesized by microorganisms. It is a derivative of aspartic acid that has been hydroxylated at the beta-position. wikipedia.org This amino acid is a known constituent of siderophores, which are high-affinity iron(III) chelating compounds produced by bacteria and fungi to scavenge iron from the environment. nih.govnih.gov

The L-threo isomer of beta-hydroxyaspartic acid has been identified as an antibiotic substance isolated from fungi, including those of the Agaricales order and Mitosporic fungi. nih.gov However, its most well-documented role is as a functional group for iron coordination in peptidic siderophores. nih.gov For instance, bacteria such as Cupriavidus necator H16 produce a family of linear lipopeptide siderophores called cupriachelins, which incorporate β-hydroxyaspartate moieties. dntb.gov.uanih.govresearchgate.net The extremophilic bacterium Halomonas sp. MG34, isolated from potash salt ore, produces siderophores known as potashchelins, which uniquely contain both L-threo and L-erythro diastereomers of β-hydroxyaspartic acid. nih.govnih.govfrontiersin.org Other β-OH-Asp-containing siderophores include alterobactin, pacifibactin, delftibactin, and pyoverdine GB-1, produced by various marine and terrestrial bacteria. nih.govescholarship.orgpnas.org

Biosynthetic Pathways in Natural Product Synthesis

The biosynthesis of peptides containing β-hydroxyaspartic acid is a complex enzymatic process that occurs outside of ribosomal protein synthesis. wikipedia.org

Incorporation into Siderophores (e.g., Potashchelins, Pacifibactin, Cupriachelin)

Beta-hydroxyaspartic acid is a crucial building block in a growing number of siderophores, where it functions alongside more common iron-binding groups like catechols and hydroxamic acids to coordinate Fe(III). nih.gov

Potashchelins: Produced by the extremophile Halomonas sp. MG34, potashchelins are lipid siderophores with a nonapeptide headgroup. nih.govresearchgate.net These molecules are notable for incorporating both L-threo- and L-erythro-β-hydroxyaspartic acids into their structure. nih.govnih.gov The peptide backbone consists of β-hydroxyaspartic acid, serine, glycine, serine, serine, another β-hydroxyaspartic acid, threonine, serine, and a cyclic N(δ)-hydroxy-ornithine, attached to a fatty acid tail. frontiersin.org

Pacifibactin: This siderophore, identified through genome mining, is unusual because it contains four bidentate metal-binding sites, two of which are β-OH-Asp functional groups. escholarship.org Like other siderophores in this class, its ferric complex is photoreactive. escholarship.orgescholarship.org

Cupriachelin: These are linear lipopeptide siderophores produced by Cupriavidus necator under iron-deficient conditions. dntb.gov.uanih.gov The structure contains β-hydroxyaspartate moieties that are essential for iron binding. dntb.gov.uaresearchgate.net Structural analysis has revealed that cupriachelins contain both L-threo and L-erythro β-OH-Asp residues. nih.govnih.gov

Nonribosomal Peptide Synthetase (NRPS) Mechanisms

Siderophores containing β-hydroxyaspartic acid are assembled by large, multimodular enzymes called nonribosomal peptide synthetases (NRPSs). escholarship.orgwikipedia.orgescholarship.org These enzymatic assembly lines are responsible for the synthesis of a wide array of microbial secondary metabolites. nih.govresearchgate.net

The biosynthesis proceeds in a stepwise fashion, with each module of the NRPS responsible for the incorporation of a specific amino acid monomer into the growing peptide chain. wikipedia.orgnih.gov A minimal NRPS module contains several core domains:

Adenylation (A) domain: This domain selects a specific amino acid and activates it as an aminoacyl adenylate at the expense of ATP. nih.gov

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): The activated amino acid is then covalently tethered to the T domain via a phosphopantetheinyl arm. nih.gov

Condensation (C) domain: This domain catalyzes the formation of a peptide bond between the amino acid on its own module's T domain and the growing peptide chain attached to the T domain of the preceding module. nih.gov

The hydroxylation of aspartate to form β-hydroxyaspartic acid is a tailoring modification that occurs during the NRPS-mediated synthesis. This reaction is catalyzed by specific hydroxylating enzymes. nih.govnih.gov The final peptide is typically released from the NRPS machinery by a terminal thioesterase (TE) domain. nih.gov

Stereoselectivity of Beta-Hydroxylases in Siderophore Biosynthesis

The stereochemistry of the β-hydroxyaspartic acid residue is tightly controlled by the biosynthetic machinery, specifically by aspartyl β-hydroxylase enzymes. nih.govpnas.org These enzymes are non-heme iron(II), α-ketoglutarate-dependent dioxygenases. nih.govpnas.orgnih.gov Genomic and biochemical studies have identified two functional subtypes of these enzymes in siderophore biosynthetic gene clusters, which dictate the final stereochemistry of the β-OH-Asp residue. nih.govescholarship.orgnih.gov

Stand-alone β-hydroxylases (TβHAsp): These are discrete enzymes encoded by their own genes within the biosynthetic cluster. This subtype is responsible for producing the L-erythro (2S, 3R) configuration of β-OH-Asp. nih.govpnas.org For example, the L-erythro residue in delftibactin is synthesized by the stand-alone hydroxylase DelD. nih.gov In the potashchelin biosynthetic pathway, the stand-alone enzyme PtcA is predicted to synthesize the L-erythro diastereomer. nih.govfrontiersin.org

Integrated β-hydroxylase domains (IβHAsp): These hydroxylases exist as domains fused to the C-terminus of a nonribosomal peptide synthetase. nih.govpnas.orgnih.gov This subtype directs the formation of the L-threo (2S, 3S) stereoisomer. nih.gov The L-threo residues in alterobactin are generated by an integrated β-hydroxylase domain. nih.gov Similarly, the fused β-hydroxylase domain in the PtcB synthetase of the potashchelin pathway is thought to be responsible for the L-threo diastereomer. nih.govfrontiersin.org

The presence of both enzyme subtypes in a single biosynthetic gene cluster, as seen in the pathways for cupriachelin and potashchelins, results in the incorporation of both L-threo and L-erythro β-OH-Asp diastereomers into the final siderophore structure. nih.govnih.gov This discovery has enabled the development of predictive models to determine β-OH-Asp stereochemistry from genomic data. nih.govpnas.org

Ecological and Evolutionary Implications

The production of siderophores containing β-hydroxyaspartic acid has significant implications for the ecology and evolution of the producing microorganisms. These molecules are a key strategy for survival in iron-limited environments, which are common in both marine and terrestrial habitats. escholarship.orgescholarship.org By producing high-affinity iron chelators, bacteria can effectively solubilize and acquire the essential nutrient Fe(III). nih.govescholarship.org The amphiphilic nature of some of these siderophores, featuring a hydrophilic peptide headgroup and a lipid tail, may be an adaptation for marine microbes to control siderophore diffusion away from the cell surface. nih.gov

A notable feature of Fe(III) complexes with β-OH-Asp and other α-hydroxycarboxylate siderophores is their photoreactivity. nih.govnih.gov Exposure to light can induce the reduction of the bound Fe(III) to Fe(II) and subsequent oxidative cleavage of the siderophore backbone. nih.govescholarship.org This photochemical cycling of iron can increase its bioavailability to the producing organism and the wider microbial community. nih.gov

From an evolutionary perspective, the distribution of biosynthetic gene clusters for these siderophores suggests a history of genetic exchange. For example, comparative genomic analysis of the potashchelin gene cluster in Halomonas points towards horizontal gene transfer as a mechanism for the evolution and spread of lipid siderophore biosynthesis in this genus. nih.govfrontiersin.org The divergence of the β-hydroxylase enzymes into two distinct subtypes (stand-alone and integrated) with opposite stereoselectivity represents a fascinating case of enzymatic evolution to generate structural diversity in natural products. nih.govpnas.org This diversification expands the chemical space of siderophores, potentially providing advantages in different ecological niches or in competition with other microorganisms.

Analytical and Research Methodologies for Dl Threo Beta Hydroxyaspartic Acid Studies

Spectroscopic and Chromatographic Characterization in Research

The precise identification and characterization of DL-threo-beta-hydroxyaspartic acid and its stereoisomers are foundational to all research endeavors. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to study the conformational preferences of the diastereomers of racemic β-hydroxyaspartic acid. cdnsciencepub.com These studies have revealed that the threo isomer predominantly exists in a conformation with anti-carboxyl groups, while the erythro isomer favors a gauche arrangement of its carboxyl functions. cdnsciencepub.comresearchgate.net Proton magnetic resonance spectra, recorded on high-resolution spectrometers, provide detailed information about the chemical shifts and coupling constants, which in turn helps in elucidating the ionic forms and conformations in aqueous solutions. cdnsciencepub.comresearchgate.net

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is another powerful tool for the analysis of DL-threo-beta-hydroxyaspartic acid. massbank.eu For GC-MS analysis, the compound is often chemically modified, for instance, with N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA), to create more volatile derivatives. massbank.eu

Chromatographic methods, especially high-performance liquid chromatography (HPLC), are indispensable for the separation and quantification of β-hydroxyaspartic acid isomers. nih.govnih.gov Pre-column derivatization with reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) is a common strategy to enhance the detection and separation of these amino acids. nih.govnih.gov

Analytical TechniqueApplication in DL-threo-beta-Hydroxyaspartic Acid ResearchKey Findings
Nuclear Magnetic Resonance (NMR) Conformational analysis of diastereomers. cdnsciencepub.comresearchgate.netthreo isomer prefers anti carboxyl group conformation; erythro isomer prefers gauche conformation. cdnsciencepub.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and structural elucidation. massbank.euProvides mass spectral data for the compound, often after derivatization. massbank.eu
High-Performance Liquid Chromatography (HPLC) Separation and quantification of stereoisomers. nih.govnih.govEnables the resolution of different isomers, often with pre-column derivatization. nih.govnih.gov

In Vitro Cellular Assay Systems for EAAT Function (e.g., Xenopus Oocytes, COS-1 cells)

To investigate the inhibitory effects of DL-threo-beta-hydroxyaspartic acid on excitatory amino acid transporters (EAATs), various in vitro cellular assay systems are employed. These systems allow for the controlled study of transporter function and the pharmacological properties of inhibitors.

Xenopus laevis oocytes are a widely used expression system for studying EAATs. smolecule.comcaymanchem.combertin-bioreagent.com By injecting the oocytes with cRNA encoding specific human EAAT subtypes (e.g., EAAT1, EAAT2, EAAT4, EAAT5), researchers can express these transporters on the oocyte membrane. smolecule.comcaymanchem.combertin-bioreagent.com The function of these transporters can then be assessed using two-electrode voltage clamp techniques to measure substrate-induced currents or by using radiolabeled substrates to measure uptake. nih.govnih.gov DL-threo-beta-hydroxyaspartic acid has been shown to inhibit inward currents induced by L-aspartate in EAAT4-expressing oocytes and by L-glutamate in EAAT5-expressing oocytes. smolecule.comcaymanchem.combertin-bioreagent.com For instance, it exhibits a Ki of 0.6 µM for EAAT4 and 2.5 µM for EAAT5 when voltage-clamped at -60 mV. caymanchem.combertin-bioreagent.com

Mammalian cell lines, such as COS-1 cells, are also utilized for studying EAAT function. smolecule.comcaymanchem.combertin-bioreagent.com These cells can be transiently transfected to express specific human EAATs, like EAAT1 and EAAT2. smolecule.comcaymanchem.combertin-bioreagent.com Glutamate (B1630785) uptake assays are then performed to determine the inhibitory potency of compounds like DL-threo-beta-hydroxyaspartic acid. smolecule.comcaymanchem.combertin-bioreagent.com Studies have reported IC50 values of 96 µM for EAAT1 and 31 µM for EAAT2 in COS-1 cells. smolecule.comcaymanchem.combertin-bioreagent.com

Another cell line used in this research is the HEK293 cell line, where the inhibitory constants (Ki) of L-(-)-threo-3-hydroxyaspartic acid on human EAAT1, EAAT2, and EAAT3 have been determined through [³H]-d-Asp uptake assays. rndsystems.comtocris.com

Cell SystemTransporter(s) StudiedAssay MethodKey Findings for DL-threo-beta-Hydroxyaspartic Acid
Xenopus Oocytes EAAT1, EAAT2, EAAT4, EAAT5 smolecule.comcaymanchem.combertin-bioreagent.comnih.govTwo-electrode voltage clamp, Radiotracer uptake nih.govnih.govKi = 0.6 µM (EAAT4), Ki = 2.5 µM (EAAT5) caymanchem.combertin-bioreagent.com
COS-1 Cells EAAT1, EAAT2 smolecule.comcaymanchem.combertin-bioreagent.comGlutamate uptake inhibition smolecule.comcaymanchem.combertin-bioreagent.comIC50 = 96 µM (EAAT1), IC50 = 31 µM (EAAT2) smolecule.comcaymanchem.combertin-bioreagent.com
HEK293 Cells EAAT1, EAAT2, EAAT3 rndsystems.comtocris.com[³H]-d-Asp uptake assays rndsystems.comtocris.comKi values of 11 µM (EAAT1), 19 µM (EAAT2), and 14 µM (EAAT3) for the L-threo isomer. rndsystems.comtocris.com

Ex Vivo and In Vivo Neurophysiological Models (e.g., Hippocampal Slices, Aplysia Sensorimotor Synapses, Rat Models)

To understand the physiological consequences of EAAT inhibition by DL-threo-beta-hydroxyaspartic acid in a more integrated system, researchers turn to ex vivo and in vivo models.

Ex vivo preparations, such as hippocampal slices from rats, are used to study neurotransmitter release and synaptic plasticity. nih.gov These studies can measure the release of radiolabeled neurotransmitters like D-[³H]aspartate to assess the effects of various compounds. nih.gov

The sensorimotor synapses of the marine mollusk Aplysia provide a simple and well-characterized model system for studying the cellular and molecular mechanisms of learning and memory. nih.govnih.gov Research on these synapses has been instrumental in understanding fundamental processes like long-term potentiation (LTP) and long-term depression (LTD). nih.govnih.gov

In vivo studies in rat models are employed to investigate the effects of DL-threo-beta-hydroxyaspartic acid on complex physiological processes like pain perception. For example, intrathecal administration of the compound has been shown to reduce pain behaviors in the formalin test in rats, suggesting a role for spinal glutamate transporters in inflammatory pain. smolecule.comcaymanchem.com

Techniques for Stereoisomer Analysis

Given that DL-threo-beta-hydroxyaspartic acid has two chiral centers, resulting in four possible stereoisomers, the ability to separate and analyze these isomers is critical. smolecule.com The biological activity of each isomer can differ significantly.

Advanced separation techniques have been developed to resolve racemic mixtures of beta-hydroxyaspartic acid. smolecule.com One such method is capillary zone electrophoresis-mass spectrometry (CZE-MS). smolecule.com Derivatization of the isomers with reagents like 9-fluorenylmethyl chloroformate (FMOC) can enhance their separation by interacting differently with a chiral selector, such as beta-cyclodextrin, added to the electrophoresis buffer. smolecule.com

HPLC methods using chiral stationary phases or chiral derivatizing agents are also commonly employed for the stereoisomeric analysis of amino acids. nih.gov For instance, after derivatization with L-FDAA, the different stereoisomers of β-hydroxyaspartic acid can be separated and identified by comparing their retention times to those of known standards. researchgate.net

Genetic Engineering and Molecular Biology Approaches for Biocatalysis

Recent advancements in genetic engineering and molecular biology have opened up new avenues for the production of specific stereoisomers of beta-hydroxyaspartic acid. These biocatalytic approaches offer a more sustainable and selective alternative to traditional chemical synthesis.

Engineered strains of Escherichia coli have been developed to produce L-threo-3-hydroxyaspartic acid (L-THA). nih.gov This has been achieved by introducing and overexpressing specific genes. For example, the asnO gene from Streptomyces coelicolor, which encodes an asparagine hydroxylase, can be expressed in E. coli to catalyze the hydroxylation of L-asparagine. nih.govnih.gov Further metabolic engineering strategies, such as overexpressing genes involved in the synthesis of the precursor L-aspartic acid (e.g., aspA, aspC, asnB) and knocking out genes that divert precursors to other pathways (e.g., lysC), have been employed to significantly increase the production yield of L-THA. nih.gov

Another approach involves creating asparaginase-deficient E. coli mutants. nih.govasm.org By knocking out the asparaginase (B612624) I gene, the degradation of the intermediate 3-hydroxyasparagine (B232136) is reduced, leading to a remarkable increase in the yield of L-THA. nih.govasm.org Combining this with high-level expression systems, such as the T7 promoter, has enabled the efficient one-pot production of L-THA from L-asparagine with high molar yields. nih.govasm.org These genetic manipulations underscore the potential for developing industrial-scale fermentation processes for the de novo biosynthesis of L-THA from simple carbon sources like glucose. nih.gov

OrganismGenetic ModificationTarget ProductKey Enzymes/Genes
Escherichia coli Heterologous expression of asnO from S. coelicolor. nih.govL-threo-3-Hydroxyaspartic acidAsparagine hydroxylase (asnO) nih.gov
Escherichia coli Overexpression of aspA, aspC, asnB; knockout of lysC. nih.govL-threo-3-Hydroxyaspartic acidAspartase (aspA), Aspartate aminotransferase (aspC), Asparagine synthase (asnB), Aspartate kinase III (lysC) nih.gov
Escherichia coli Deletion of asparaginase I gene (ansA). nih.govasm.orgL-threo-3-Hydroxyaspartic acidAsparaginase I (ansA) asm.org
Escherichia coli T7 promoter-driven expression of asnO. nih.govL-threo-3-Hydroxyaspartic acidAsparagine hydroxylase (asnO) nih.gov

Q & A

Q. What are the established protocols for synthesizing DL-threo-β-Hydroxyaspartic acid in laboratory settings?

Methodological Answer: Synthesis typically involves stereoselective hydroxylation of aspartic acid derivatives. For example, asymmetric catalytic methods using transition-metal complexes (e.g., Ru or Os catalysts) can achieve the desired β-hydroxylation. Post-synthesis, purification via ion-exchange chromatography or recrystallization is critical to isolate the DL-threo diastereomer. Validation of stereochemical purity should employ chiral HPLC or NMR spectroscopy .

Q. Which analytical techniques are recommended for characterizing the structural and stereochemical integrity of DL-threo-β-Hydroxyaspartic acid?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the β-hydroxyl group position and diastereomeric ratio (e.g., coupling constants for threo vs. erythro configurations).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular mass and fragmentation patterns.
  • Chiral Chromatography : HPLC with chiral stationary phases (e.g., cyclodextrin-based columns) distinguishes enantiomers.
  • X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .

Q. What are the primary biochemical roles of DL-threo-β-Hydroxyaspartic acid in metabolic pathways?

Methodological Answer: The compound acts as a competitive inhibitor in aspartate-mediated pathways, such as the urea cycle and nucleotide biosynthesis. To study this, researchers can design enzyme kinetics assays (e.g., with purified argininosuccinate synthase) using varying substrate/inhibitor concentrations. Data analysis via Lineweaver-Burk plots reveals inhibition mechanisms (e.g., KiK_i determination) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported enzymatic inhibition constants (KiK_iKi​) for DL-threo-β-Hydroxyaspartic acid across studies?

Methodological Answer: Contradictions may arise from differences in assay conditions (pH, temperature) or enzyme isoforms. To resolve this:

  • Systematic Replication : Reproduce experiments using standardized buffers (e.g., 50 mM Tris-HCl, pH 7.5) and recombinant enzymes from the same source (e.g., human vs. bacterial).
  • Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., ionic strength effects) using statistical tools like ANOVA.
  • Cross-Validation : Compare inhibition kinetics with structurally analogous inhibitors (e.g., DL-erythro-β-Hydroxyaspartic acid) .

Q. What experimental strategies are effective for studying the compound’s role in oxidative stress modulation?

Methodological Answer:

  • Cell-Based Assays : Treat mammalian cell lines (e.g., HEK293) with DL-threo-β-Hydroxyaspartic acid and quantify reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA).
  • Transcriptomic Profiling : RNA-seq or qPCR can identify upregulated antioxidant genes (e.g., SOD1, CAT).
  • In Vivo Models : Use knockout mice (e.g., Gpx4/Gpx4^{-/-}) to assess the compound’s protective effects against lipid peroxidation .

Q. How can computational modeling predict DL-threo-β-Hydroxyaspartic acid’s binding affinity for novel enzymatic targets?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with active sites (e.g., aspartate aminotransferase). Prioritize poses with low binding energy and validate via MD simulations.
  • QSAR Models : Train regression models on datasets of aspartic acid derivatives to predict inhibitory potency.
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for stereoisomers to explain enantiomer-specific activity .

Data Management and Validation

Q. What are best practices for ensuring reproducibility in studies involving DL-threo-β-Hydroxyaspartic acid?

Methodological Answer:

  • Open Data : Publish raw NMR/MS spectra and kinetic datasets in repositories like Zenodo.
  • Negative Controls : Include assays without the compound to rule out solvent or pH artifacts.
  • Collaborative Validation : Partner with independent labs to cross-verify results, as seen in multi-center PFAS studies .

Q. How should researchers design dose-response experiments to minimize off-target effects of DL-threo-β-Hydroxyaspartic acid?

Methodological Answer:

  • Pilot Studies : Use a wide concentration range (e.g., 0.1–100 µM) to identify the EC50_{50}/IC50_{50}.
  • Counter-Screens : Test against unrelated enzymes (e.g., dehydrogenases) to assess specificity.
  • Metabolomic Profiling : LC-MS-based untargeted metabolomics detects unintended pathway perturbations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.